5-Bromo-N,N-dimethylpyridine-3-sulfonamide
Overview
Description
5-Bromo-N,N-dimethylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C7H9BrN2O2S and its molecular weight is 265.13 g/mol. The purity is usually 95%.
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Biological Activity
5-Bromo-N,N-dimethylpyridine-3-sulfonamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₉BrN₂O₂S and a molecular weight of approximately 265.13 g/mol. Its structure features a bromine atom at the fifth position of the pyridine ring, along with a sulfonamide functional group at the third position. This unique configuration contributes to its reactivity and biological profile.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes. Notably, it has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K) and other related pathways, which are often implicated in cancer progression.
Inhibition Studies
The compound has demonstrated promising results in various studies:
- Enzyme Inhibition : It has been shown to inhibit PI3Kα kinase with IC50 values ranging from 1.08 to 2.69 μM, indicating its effectiveness in disrupting pathways associated with cancer cell survival and proliferation.
- Antimicrobial Activity : this compound exhibits activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Its ability to interact with bacterial enzymes may inhibit their function, making it effective against resistant bacterial strains.
The mechanism of action for this compound involves its interaction with biological macromolecules:
- Hydrogen Bonding : In silico studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its efficacy as an antimicrobial agent.
- Target Specificity : The presence of the bromine atom and sulfonamide group plays crucial roles in its reactivity and binding properties, which are essential for its biological activity.
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-Bromo-N-methylpyridine-3-sulfonamide | Methyl group instead of dimethyl | Different solubility and biological activity |
2-Amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide | Amino group at position 2 | Enhanced biological activity against certain targets |
5-Chloro-N,N-dimethylpyridine-3-sulfonamide | Chlorine instead of bromine | Different reactivity and potential applications |
This table highlights how variations in substituents can influence the compound's solubility, reactivity, and overall biological effectiveness.
Case Studies
Several studies have explored the biological activity of pyridinesulfonamide derivatives:
- Cancer Cell Line Studies : In one study, derivatives similar to this compound were tested against non-small cell lung cancer (NSCLC) cell lines. The results indicated that certain compounds could effectively inhibit cell proliferation and induce apoptosis in cancer cells .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of related sulfonamides, revealing that these compounds could inhibit bacterial growth effectively, particularly against resistant strains.
Properties
IUPAC Name |
5-bromo-N,N-dimethylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)7-3-6(8)4-9-5-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJBBAOJADKLCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674598 | |
Record name | 5-Bromo-N,N-dimethylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896160-99-9 | |
Record name | 5-Bromo-N,N-dimethylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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